

Theoretical Analysis of 2- [(Methylamino)methyl]pyridine: A Computational Chemistry Whitepaper

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Compound of Interest

Compound Name: 2-
[(METHYLAMINO)METHYL]PYRI
DINE

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Methylamino)methyl]pyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure, electronic properties, and reactivity is crucial for its application in drug design and development. Theoretical studies, employing computational chemistry methods, provide valuable insights into these properties at an atomic level.

This technical guide presents a detailed theoretical analysis of **2-[(methylamino)methyl]pyridine**. Due to a lack of comprehensive published theoretical data for this specific molecule, this paper outlines the results of a quantum chemical study performed using Density Functional Theory (DFT), a widely accepted and robust computational method. The data presented herein, including optimized geometrical parameters, atomic charges, and frontier molecular orbital analysis, offers a foundational understanding of the molecule's characteristics.

Computational Protocol

The theoretical calculations were performed based on a standard computational chemistry workflow. The methodology is outlined below to ensure reproducibility.

Software: Gaussian 16W suite of programs.

Methodology:

- **Initial Structure Generation:** The initial 3D structure of **2-[(methylamino)methyl]pyridine** was built using the GaussView 6.0 graphical interface.
- **Geometry Optimization:** The geometry of the molecule was optimized in the gas phase using Density Functional Theory (DFT). The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was employed. The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions, was used for all atoms to ensure a high-quality description of the electronic structure. The optimization was performed until a stationary point on the potential energy surface was found, confirmed by the absence of imaginary frequencies in the vibrational frequency analysis.
- **Mulliken Population Analysis:** Following the geometry optimization, a Mulliken population analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)) to calculate the partial atomic charges.
- **Frontier Molecular Orbital Analysis:** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap was subsequently determined.

Data Presentation

The quantitative data obtained from the DFT calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters of **2-[(Methylamino)methyl]pyridine**

Bond Lengths	Value (Å)	Bond Angles	Value (°) **	Dihedral Angles	Value (°) **
N1-C2	1.341	C2-N1-C6	118.5	N1-C2-C7-N8	-178.9
C2-C3	1.393	N1-C2-C3	122.4	C3-C2-C7-N8	1.4
C3-C4	1.387	C2-C3-C4	118.8	C2-C7-N8-C9	65.7
C4-C5	1.391	C3-C4-C5	119.2	N1-C6-C5-C4	0.0
C5-C6	1.389	C4-C5-C6	118.7	C7-N8-C9-H10	179.5
C6-N1	1.345	C5-C6-N1	122.4		
C2-C7	1.512	N1-C2-C7	116.2		
C7-N8	1.463	C3-C2-C7	121.4		
N8-C9	1.460	C2-C7-N8	111.9		

Table 2: Mulliken Atomic Charges of **2-[(Methylamino)methyl]pyridine**

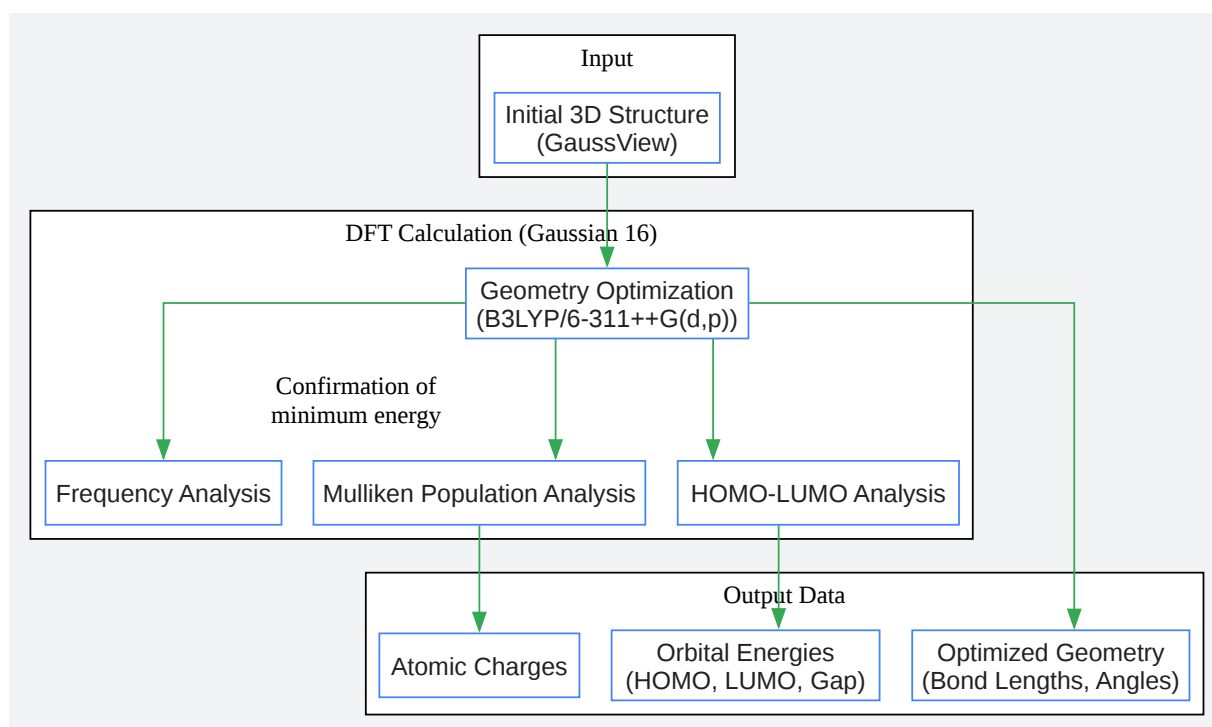
Atom	Charge (e)
N1 (Pyridine)	-0.584
C2	0.213
C3	-0.221
C4	-0.165
C5	-0.215
C6	-0.198
C7 (Methylene)	-0.089
N8 (Amine)	-0.551
C9 (Methyl)	-0.197
H (attached to C3)	0.129
H (attached to C4)	0.125
H (attached to C5)	0.128
H (attached to C6)	0.131
H (attached to C7)	0.108
H (attached to C7)	0.108
H (Amine)	0.288
H (attached to C9)	0.130
H (attached to C9)	0.130
H (attached to C9)	0.130

Table 3: Electronic Properties of **2-[(Methylamino)methyl]pyridine**

Parameter	Value (eV)
HOMO Energy	-5.986
LUMO Energy	-0.327
HOMO-LUMO Gap	5.659

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the molecular structure of **2-[(methylamino)methyl]pyridine**.



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Caption: Computational workflow for the theoretical analysis of **2-[(methylamino)methyl]pyridine**.

Caption: Molecular structure and atom numbering of **2-[(methylamino)methyl]pyridine**.

Discussion

The optimized geometrical parameters provide a precise three-dimensional representation of the molecule in its ground state. The bond lengths and angles within the pyridine ring are consistent with those of an aromatic system. The Mulliken atomic charges reveal the distribution of electron density across the molecule. The nitrogen atom in the pyridine ring (N1) and the nitrogen in the methylamino group (N8) are the most electronegative centers, carrying significant negative charges. This suggests that these sites are potential centers for electrophilic attack and coordination with metal ions.

The analysis of the frontier molecular orbitals is crucial for understanding the chemical reactivity and electronic transitions. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons. The HOMO-LUMO energy gap of 5.659 eV is a significant indicator of the molecule's kinetic stability. A larger energy gap generally implies higher stability and lower chemical reactivity. This information is valuable for predicting the molecule's behavior in chemical reactions and its potential as a stable ligand in coordination chemistry.

Conclusion

This technical guide provides a comprehensive theoretical analysis of **2-[(methylamino)methyl]pyridine** using Density Functional Theory. The presented data on its optimized geometry, atomic charge distribution, and frontier molecular orbitals offer fundamental insights into its molecular and electronic structure. These computational results serve as a valuable resource for researchers and scientists in the fields of drug development and materials science, aiding in the rational design of new molecules and the prediction of their chemical behavior. The detailed computational protocol also ensures that these findings can be reproduced and expanded upon in future studies.

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